Dihydrogenborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

dihydrogen borate structure and bonding

Molecular Structure and Bonding

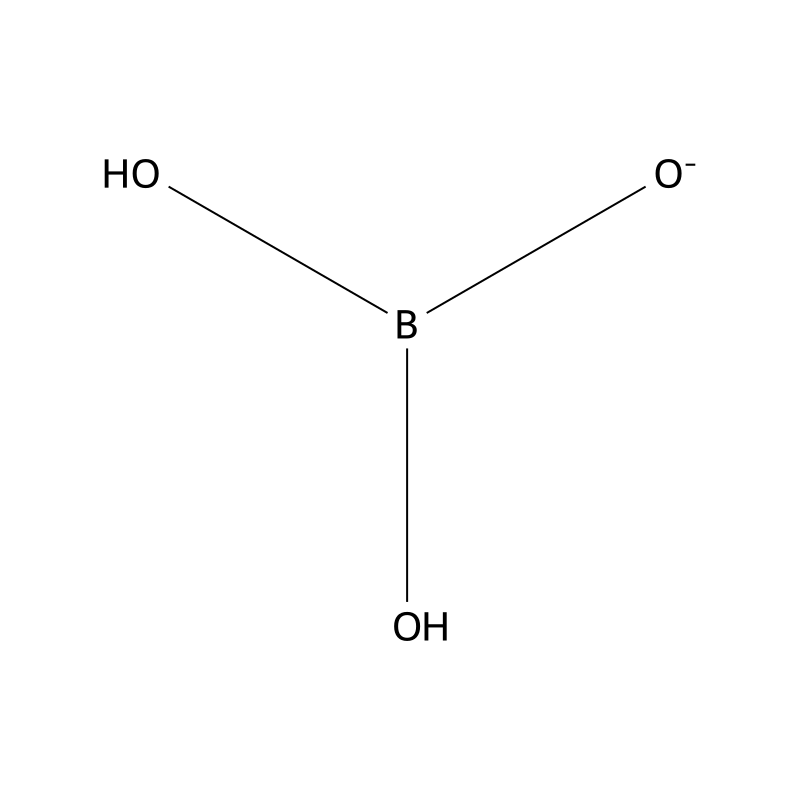

The dihydrogen borate ion, with the formula H₂BO₃⁻ or often written as [B(OH)₂O]⁻ or [BO(OH)₂]⁻, is the conjugate base of boric acid (H₃BO₃) after the first deprotonation [1] [2].

- Molecular Geometry: The structure is derived from boric acid, which has a trigonal planar geometry around the central boron atom [2]. In the dihydrogen borate ion, the boron atom is expected to remain sp² hybridized and bonded to three oxygen atoms.

- Resonance and Formal Charge: The electronic structure is best described by resonance, which delocalizes the negative charge over the oxygen atoms. The table below shows the calculation of formal charges for one dominant resonance structure. Formal charge is calculated as: Valence electrons - (Lone pair electrons + ½ Bonding electrons) [3] [4].

Table: Formal Charge Calculation for a Key Resonance Structure of H₂BO₃⁻

| Atom | Valence Electrons | Nonbonding Electrons | Bonding Electrons (÷2) | Formal Charge |

|---|---|---|---|---|

| Boron (B) | 3 | 0 | 4 (÷2) = 2 | +1 |

| Oxygen (O1) | 6 | 4 | 4 (÷2) = 2 | 0 |

| Oxygen (O2) | 6 | 6 | 2 (÷2) = 1 | -1 |

| Oxygen (O3) | 6 | 6 | 2 (÷2) = 1 | -1 |

The following diagram illustrates the primary resonance forms that contribute to the structure of the dihydrogen borate ion, showing the delocalization of the negative charge.

Figure: Resonance structures of the dihydrogen borate ion. The negative charge is delocalized across the oxygen atoms.

- Boron-Oxygen Bonding: The B-O bond in hydroxy-boron compounds has a significant contribution from pπ-pπ dative bonding [5]. A lone pair from a hydroxyl oxygen atom donates into the empty p orbital on the electron-deficient boron, giving the B–O bond some double-bond character. This interaction shortens and strengthens the bond.

Experimental and Analytical Insights

While direct protocols for dihydrogen borate are scarce, research on boric acid and related boron compounds provides relevant methodologies.

Preparation of High-Purity Boric Acid: One study detailed the preparation of high-purity ¹⁰B boric acid from ¹⁰BF₃–methanol complex and calcium chloride in deionized water [6]. The optimal conditions were:

- Reaction Time: 20 hours

- Molar Ratio (n(CaCl₂) : n(¹⁰BF₃–methanol complex)): 3:1

- Water Amount: 1 L per mol of complex

- Additive: H₂O₂ was used to oxidize and remove Fe²⁺ impurities.

- Purification: The product was purified via cooling crystallization and recrystallization, achieving 99.95% purity [6].

Structural Characterization Techniques:

- Vibrational Spectroscopy: Infrared (IR) spectroscopy is used to verify the formation of boric acid by comparing its spectrum to a standard [6].

- X-Ray Diffraction (XRD): Used to confirm the crystal structure and phase of the produced boric acid [6].

- Neutron Diffraction: This technique is particularly powerful for accurately locating light atoms, especially hydrogen, within a crystal structure [7]. It has been used to study hydrogen and dihydrogen bonding in related boron-nitrogen compounds.

Applications and Relevance

The dihydrogen borate ion and its parent compound, boric acid, are functionally important in several fields.

- Nuclear Industry: Boric acid is widely used as a neutron capture agent in the coolant systems of pressurized water reactors to control the nuclear fission rate. Enriched ¹⁰B boric acid is particularly effective due to ¹⁰B's high thermal neutron absorption cross-section [6].

- Medicine: Boric acid itself has well-known antiseptic properties and is used in topical medical and cosmetic applications [2]. Furthermore, ¹⁰B is a key component in developing boronated drugs for Boron Neutron Capture Therapy (BNCT), an experimental treatment for certain types of tumors [6].

References

- 1. | H2BO3 Dihydrogen borate [chemspider.com]

- 2. Boric Acid: Formula, Structure, Uses, Safety, Conclusion [medicoverhospitals.in]

- 3. and Formal | Chemistry for Majors Charges Resonance [courses.lumenlearning.com]

- 4. 7.4 Formal and Charges - Chemistry 2e | OpenStax Resonance [openstax.org]

- 5. A Comparison of the Structure and Bonding in the Aliphatic Boronic ... [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and characterization of 10 B boric with high purity for... acid [springerplus.springeropen.com]

- 7. vs. Dihydrogen in the solvation of ammonia... hydrogen bonding [pubs.rsc.org]

dihydrogen borate vs boric acid properties

Chemical Properties and Relationship

Boric acid is a weak inorganic acid that does not dissociate in the classical manner of most acids. Instead, it acts as a Lewis acid, accepting a hydroxide ion (OH⁻) from water [1].

The dissociation equilibrium in aqueous solution is best represented as: B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺

In this reaction, the species B(OH)₄⁻ is the tetrahydroxyborate ion, which is equivalent to the dihydrogen borate ion (H₂BO₃⁻). These are different ways of representing the same conjugate base, emphasizing its tetrahedral structure in solution [1]. The table below summarizes their core identities.

| Property | Boric Acid (H₃BO₃) | Dihydrogen Borate (H₂BO₃⁻) |

|---|---|---|

| Chemical Role | Weak Lewis acid | Conjugate base (of H₃BO₃) |

| Predominant Structure in Water | B(OH)₃ | B(OH)₄⁻ |

| Acid Dissociation Constant (pKa) | pKₐ ≈ 9.14-9.24 [1] [2] | — |

| Boron Blood Level at Developmental NOAEL (rats) | ~1270 ng B/g [3] | — |

Experimental Considerations and Buffer Preparation

Boric acid and its salts, like potassium dihydrogen borate (KH₂BO₃), are commonly used to prepare buffer solutions in the pH range around their pKₐ value.

Buffer Preparation Methodology: A standard protocol for preparing a borate buffer is as follows:

- Prepare Stock Solutions: Create a 0.2 M solution of boric acid (H₃BO₃) and a 0.2 M solution of its salt (e.g., potassium dihydrogen borate, KH₂BO₃).

- Mix Solutions: Combine the two stock solutions in varying volume ratios to achieve the desired pH.

- Verify pH: Use a calibrated pH meter to measure the final pH of the buffer mixture accurately. The Henderson-Hasselbalch equation, pH = pKₐ + log([A⁻]/[HA]), can be used to estimate the pH, where [HA] is the concentration of boric acid and [A⁻] is the concentration of dihydrogen borate [1].

The following diagram illustrates the logical workflow for preparing and verifying a borate buffer solution:

Buffer preparation and verification workflow

Biological and Toxicological Profile

From a toxicological perspective, especially in regulatory science, inorganic borates are often addressed collectively as "boron" (B) because of their behavior in the body.

Key Toxicokinetic and Toxicodynamic Properties:

- Uniformity in the Body: Due to the high pKₐ of boric acid, ingested inorganic borates (like sodium borate or borax) are rapidly and completely absorbed, distributed, and excreted in the urine almost exclusively as non-dissociated boric acid [3]. This is why toxicity is often discussed in terms of total boron exposure.

- Critical Effects: Animal studies have identified the male reproductive system and developmental toxicity as the most sensitive targets. The primary lesion observed is an inhibition of spermiation (the release of mature sperm) [3].

- Estimated Thresholds: The No-Observed-Adverse-Effect Level (NOAEL) for fertility effects in male rats is 17.5 mg B/kg body weight per day, and for developmental effects, it is 9.6 mg B/kg body weight per day [3]. A comparative toxicology review concludes that the doses causing effects in animals are far higher than any level to which the human population is normally exposed [4].

Safety and Handling for Laboratory Use

While industrial exposure poses the highest risk, prudent laboratory practices are essential.

- Primary Hazards: Acute hazards include irritation to the skin, eyes, and respiratory tract. Of greater concern for researchers is the potential for reproductive and developmental toxicity based on animal data for high, repeated doses [3] [5].

- Essential Safety Protocols:

- Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat. If handling powder, use appropriate dust control to prevent inhalation [5].

- Hygiene: Wash hands thoroughly after handling.

- Control Measures: Use in a well-ventilated area or fume hood. Keep containers tightly sealed and clearly labeled.

References

- 1. pH of a buffer made with boric and potassium acid dihydrogen borate [chemistry.stackexchange.com]

- 2. Table of Acid and Base Strength [depts.washington.edu]

- 3. Effects of boron compounds on human reproduction | Archives of... [link.springer.com]

- 4. toxicology of Comparative borates [pubmed.ncbi.nlm.nih.gov]

- 5. Is Borax Safe? Popular Uses, Side Effects and Dangers - Dr. Axe [draxe.com]

dihydrogen borate equilibrium in aqueous solutions

Dihydrogen Borate in Acid-Base Equilibrium

The dihydrogen borate anion (H₂BO₃⁻) appears in the stepwise dissociation of boric acid. The quantitative data from a general table of acid and base strength is summarized below for easy reference [1].

| Acid Name | Acid Formula | Ka | Base Name | Base Formula |

|---|---|---|---|---|

| Boric Acid | H₃BO₃ | 5.8 × 10⁻¹⁰ | Dihydrogen borate ion | H₂BO₃⁻ |

| Dihydrogen borate ion | H₂BO₃⁻ | 1.8 × 10⁻¹³ | Hydrogen borate ion | HBO₃²⁻ |

| Hydrogen borate ion | HBO₃²⁻ | 1.6 × 10⁻¹⁴ | Borate ion | BO₃³⁻ |

> Interpretation of the Data: The relatively small Ka value for boric acid (5.8 × 10⁻¹⁰) confirms it is a very weak acid. The subsequent, even smaller Ka values for H₂BO₃⁻ and HBO₃²⁻ indicate that the second and third dissociation steps are extremely unfavorable, making the BO₃³⁻ anion a relatively strong base in aqueous solutions [1].

Complexation with Poly(Vinyl Alcohol)

The equilibrium between borate ions and other molecules is crucial in practical applications. Research shows that dihydrogen borate (H₂BO₃⁻) can form complexes with poly(vinyl alcohol) (PVA) in dilute aqueous solutions [2].

- Binding Behavior: The amount of borate bound to PVA increases with rising borax concentration, eventually reaching a maximum asymptote at high concentrations [2].

- Equilibrium Constant Variation: The complexation equilibrium constant is not fixed; it decreases, then increases, and finally decreases again with increasing borax concentration. This is due to a balance between [2]:

- Electrostatic Repulsion: Negatively charged borate ions repel the negatively charged PVA-borate complexes.

- Charge Shielding: At higher concentrations, free sodium (Na⁺) ions shield the charges, making the complexes behave more like neutral polymers.

The following diagram illustrates this dynamic equilibrium process.

Dynamic equilibrium of PVA-borate complexation [2]

Stabilization in a Host Lattice

Dihydrogen borate is typically a transient species in solution, but it can be stabilized under specific conditions. A key study successfully isolated and stabilized the BO(OH)₂⁻ anion (dihydrogen borate) by crystallizing it within a hydrogen-bonded host lattice of a urea-containing compound, (CH₃)₄N⁺BO(OH)₂⁻·2(NH₂)₂CO·H₂O [3].

- Stabilization Mechanism: The urea host lattice features parallel, unidirectional channels. The dihydrogen borate anions are trapped within these channels and stabilized through extensive hydrogen bonding with their nearest neighbors [3].

- Research Significance: This demonstrates a method to isolate and study otherwise elusive species, which is critical for understanding their fundamental chemistry and structure.

Graphviz for Diagramming Chemical Processes

Graphviz is a powerful tool for programmatically creating clear and consistent diagrams, which is ideal for documenting chemical equilibria and experimental workflows [4] [5]. The example below shows a generic experimental workflow applicable to studying such systems.

General workflow for equilibrium studies [2] [6]

References

- 1. of Acid and Base Strength Table [depts.washington.edu]

- 2. Complexation Equilibrium Constants of Poly(vinyl alcohol)-Borax... [link.springer.com]

- 3. Crystalline Inclusion Compounds of Urea with Oxoboron... | CoLab [colab.ws]

- 4. Documentation | Graphviz [graphviz.org]

- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. study on the Equilibrium of reactions with somecis-diaqua... boric acid [link.springer.com]

total boron calculation from dihydrogen borate concentration

Core Concept and Calculation of Total Boron

The fundamental definition of Total Boron (BT) is the sum of the concentrations of all dissolved boron species in a solution. In most environmental and biological contexts, this primarily includes boric acid and the borate ion [1].

The core calculation is straightforward:

BT = [H3BO3] + [H2BO3-]

Where:

- [H3BO3] is the concentration of boric acid.

- [H2BO3-] is the concentration of the borate ion (dihydrogen borate) [1].

The distribution between these two species is governed by the solution's pH. Therefore, to calculate the total boron from the concentration of dihydrogen borate, you must know the pH to determine the fraction of total boron that exists as the borate ion.

Analytical Methods for Boron Quantification

For accurate quantification, especially at low concentrations, plasma-based techniques are standard. The following table compares the two primary methods, ICP-OES and ICP-MS.

| Feature | ICP-OES (Inductively Coupled Plasma Optical Emission Spectrometry) | ICP-MS (Inductively Coupled Plasma Mass Spectrometry) |

|---|---|---|

| Principle | Measures light emitted by excited boron atoms at characteristic wavelengths [2]. | Measures mass-to-charge ratio of ionized boron atoms (e.g., 11B) [3] [2]. |

| Typical Wavelength/Mass | 208.900 nm, 249.678 nm, 249.773 nm, or 182.52 nm [3] [2]. | 11B is the preferred isotope for measurement [3]. |

| Detection Limit | Generally lower; e.g., 0.006 mg·L-1 (identification) [3]. | Generally higher; e.g., 0.036 mg·L-1 for 11B (identification) [3]. |

| Key Challenges | Spectral interference, especially from high iron concentrations which can create overlapping emission peaks [2]. | Matrix suppression from high dissolved solids, memory effect, isobaric interference [2] [4]. |

Detailed Experimental Protocol for Complex Matrices

For samples with a high-salt matrix (e.g., halite, biological fluids, or seawater), direct measurement is often impossible due to interferences. The protocol below, adapted from geochemical research, details a robust method for such samples using resin-based purification and ICP analysis [3].

The following diagram outlines the key stages of this multi-step sample preparation workflow:

Workflow for boron analysis in high-salt matrices

Step-by-Step Procedure:

- Sample Preparation: Dissolve the solid sample (e.g., 5.0 g of halite) in deionized water (e.g., 50 mL). For liquid samples, proceed directly [3].

- pH Adjustment: Adjust the pH of the solution to the alkaline range of 7–8 using high-purity ammonia. This step is critical because the boron-specific resin adsorbs boron effectively only in the form of tetrahydroxyborate anion [B(OH)4-] [3].

- Boron Enrichment & Primary Matrix Removal: Pass the alkaline solution through a column containing Amberlite IRA 743 boron-specific resin. This resin selectively captures the borate anions, allowing most of the high-salt matrix (like NaCl) to be washed away [3].

- Boron Elution: Elute the adsorbed boron from the resin using 10 mL of 0.1 mol·L-1 hydrochloric acid (HCl) at 75°C. Elevated temperature is essential for efficient elution from this type of resin. The boron in the eluent is now in the form of boric acid (H3BO3) [3].

- Secondary Purification: To remove any remaining ions from the acid eluent, pass it through a mixed-bed ion exchange column. This column typically contains an equal-volume mixture of a strong acid cation resin (e.g., Dowex 50 W×8) and a weak-base anion resin. This step ensures the final solution is compatible with the ICP instrument [3].

- Instrumental Analysis: Analyze the purified solution using ICP-OES or ICP-MS according to the parameters outlined in the table above. This method has demonstrated boron recoveries of 97.8% to 104%, confirming its reliability [3].

Application in Complex Systems: The Case of Steel

In metallurgy, calculating "soluble boron" is crucial for designing high-strength steels. The presence of nitrogen complicates the picture, as it can precipitate with boron to form boron nitride (BN), rendering the boron ineffective.

Researchers use a solubility product to determine how much boron remains in solution. A typical approach involves solving an equation based on the solubility product for BN in austenite. If the actual boron concentration exceeds the maximum soluble concentration calculated from the residual nitrogen, boron nitride precipitates. The amount of soluble boron can then be found by solving the mass balance equation using the solubility product [5].

Summary of Key Parameters

For quick reference, here are critical technical parameters from the research:

| Parameter | Details | Source |

|---|---|---|

| Molar Mass of Boron | 10.811 g/mol | [6] |

| ICP-OES Wavelength | 208.900 nm, 249.678 nm, 249.773 nm | [3] [2] |

| ICP-MS Isotope | 11B | [3] |

| Boron-Specific Resin | Amberlite IRA 743 | [3] |

| Boron Recovery Rate | 97.8% - 104% (for resin method) | [3] |

References

- 1. - Wikipedia Total boron [en.m.wikipedia.org]

- 2. Selected problems with boron in water treatment... determination [link.springer.com]

- 3. Accurate Determination of Boron in Halite by ICP-OES and... Content [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Analytical techniques for boron quantification supporting... [academia.edu]

- 5. MAP Subroutine MAP_STEEL_SOL_BOR [phase-trans.msm.cam.ac.uk]

- 6. of Molecular weight Boron [convertunits.com]

Computational Characterization of Boron-Oxygen Bonds

The most detailed technical data comes from computational studies on molecules with boron-oxygen multiple bonds. The table below summarizes key quantitative findings from these investigations [1] [2].

| Compound / System | B-O Bond Length (Å) | Bond Order | Primary Characterization Method | Key Finding |

|---|---|---|---|---|

| Acyclic HN=CH-CH=CH-NH-BO | ~1.2 | Triple [1] [2] | MP2/DFT Geometry Optimization, NBO Analysis | Bond length and orbital composition consistent with a B≡O triple bond, analogous to H-B≡O [1]. |

| Cyclic (-HN=CH-CH=CH-NH-B-)O | ~1.304 | Double [1] [2] | MP2/DFT Geometry Optimization, NBO Analysis | The cyclic structure stabilizes a bond with significant double-bond character, lowering energy by ~30 kcal/mol [1]. |

| H(_2)BOH | Information not specified in sources | Double [3] | MP2 Geometry Optimization, NBO Analysis | The boron-oxygen bond was analyzed to have double bond character [3]. |

| Boronic Acids R-B(OH)(_2) | Information not specified in sources | Complex [3] | MP2 Geometry Optimization, NBO Analysis | Bonding has a significant contribution from dative ( p\pi-p\pi ) bonding [3]. |

This computational workflow illustrates the general process for characterizing boron-oxygen bonds:

Computational workflow for determining boron-oxygen bond order.

Insights for Research and Drug Development

Based on the compiled research, here are some key points relevant to scientific and drug development applications:

- Validating Computational Methods: The studies show that while popular DFT functionals like B3LYP with 6-311++G(d,p) basis sets are computationally efficient, their reliability for boron chemistry can vary [1]. Higher-level methods like MP2 with correlation-consistent basis sets (e.g., cc-pVTZ) are often used for benchmarking and are considered more rigorous [1] [3].

- Bond Stability in Design: The drastic stabilization (by ~30 kcal/mol) of the boron-oxygen bond upon cyclization from a triple to a double bond highlights the profound impact of molecular geometry on reactivity and stability [1]. This is a critical consideration when designing boronate-based protease inhibitors or other pharmacologically active molecules.

- Context of Dihydrogen Borate: In aqueous chemistry, "dihydrogen borate" typically refers to H₂BO₃⁻, an anion derived from boric acid[B(OH)₃]. In this common form, the boron is tricoordinate and forms single bonds to oxygen [4] [5]. The multiple bonding discussed in the computational studies applies to specific, often transient or stabilized, molecular systems.

How to Proceed Further

- Consult Specialized Databases: Search deeper in crystallographic databases like the Cambridge Structural Database (CSD) for structures containing "dihydrogen borate" or similar moieties to find experimental bond lengths.

- Review Synthetic Literature: Look for experimental procedures detailing the synthesis and isolation of the specific compound

(9E)-9-Octadecen-1-yl dihydrogen borate[6] or similar organoborates. The full text of these papers should describe the characterization methods used. - Refine Your Search: Use more specific terms related to the actual compound of interest, such as its full name or CAS number, in scientific literature search engines like PubMed, Scopus, or Web of Science.

References

- 1. A Computational Characterization of Boron - Oxygen Multiple... [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) A Computational Characterization of Boron Multiple... Oxygen [academia.edu]

- 3. A comparison of the structure and bonding in the aliphatic boronic ... [link.springer.com]

- 4. - New World Encyclopedia Borate [newworldencyclopedia.org]

- 5. Borate [chemeurope.com]

- 6. (9E)-9-Octadecen-1-yl dihydrogen | C18H37BO3 | ChemSpider borate [chemspider.com]

Chemical Background of Boric Acid and H₂BO₃⁻

Understanding the molecular structure of boric acid and its conjugate base is crucial before performing an NBO analysis.

- Boric Acid (B(OH)₃): In its solid state and in neutral aqueous solution, boric acid exists as a trigonal planar molecule with C3h symmetry [1]. It is a weak Lewis acid that does not dissociate in water in the typical Brønsted-Lowry manner. Instead, it accepts a hydroxide ion from water [1]:

B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺The reported pKa for this reaction is approximately 9.14 [1]. - The Dihydrogen Borate Ion (H₂BO₃⁻ or B(OH)₄⁻): This is the conjugate base of boric acid. The ion adopts a tetrahedral geometry around the boron atom [1]. Its formation is the central equilibrium in boric acid's aqueous chemistry.

Theoretical Framework of NBO Analysis

Natural Bond Orbital analysis is a method that transforms a complex molecular wavefunction into a more intuitive set of localized orbitals, corresponding to the bonds and lone pairs of a Lewis structure [2] [3] [4].

The table below outlines the key concepts and outputs of an NBO analysis that are relevant for investigating H₂BO₃⁻.

| Concept | Description & Relevance to H₂BO₃⁻ | | :--- | :--- | | Natural Atomic Orbitals (NAOs) | Localized one-center orbitals describing an atom in a molecule. They adapt to the atomic charge and steric environment [3]. | Determine how the electron density on boron and oxygen changes upon deprotonation. | | Natural Population Analysis (NPA) | A method to calculate atomic partial charges by summing electron densities over NAOs [2]. | Quantify the charge distribution; expect a more negative charge on boron in H₂BO₃⁻ compared to B(OH)₃. | | Natural Bond Orbitals (NBOs) | Localized two-center (bond) or one-center (lone pair) orbitals that build a natural Lewis structure [2]. | Identify the B-O bonds and O lone pairs. The analysis will show the transformation from sp² (trigonal) to sp³ (tetrahedral) hybridization at boron. | | Donor-Acceptor Interactions | Analysis of delocalization from a donor NBO (e.g., lone pair) into an acceptor NBO (e.g., an antibonding orbital, σ* or π). The interaction energy E(2) is calculated via second-order perturbation theory [4]. | Critical for understanding stability. In H₂BO₃⁻, key interactions may include lone pair (O) → σ(B-O) and LP(O) → Rydberg(B), quantifying hyperconjugation. |

Computational Protocol for NBO Analysis

Based on the information from the search results, here is a detailed workflow for performing an NBO analysis on H₂BO₃⁻ using quantum chemistry software. The following diagram illustrates this multi-step process.

NBO analysis workflow for H₂BO₃⁻

- Software and Level of Theory: The analysis requires a host electronic structure system like Gaussian, GAMESS, or ORCA interfaced with the NBO program (version 6 or 7) [5] [4]. A common and recommended level of theory is B3LYP/6-311++G [4], a hybrid density functional with a flexible basis set.

- Key Steps:

- Geometry Optimization: First, you must compute a stable, minimum-energy geometry for the H₂BO₃⁻ ion.

- Frequency Calculation: This confirms the structure is a true minimum (no imaginary frequencies) and provides the final wavefunction for analysis.

- NBO Job Execution: Use the

POP=NBOkeyword in Gaussian for a full NBO analysis, orPOP=NPAfor a quicker Natural Population Analysis to get atomic charges [2].

- Critical NBO Keywords: For a deeper analysis of donor-acceptor interactions, you will need to use specific

$DELkeylists within the NBO input to request a second-order perturbation theory analysis [4].

Expected Key Findings and Data Interpretation

When you analyze the output, you should extract the following quantitative data and interpret it as outlined below.

| Analysis Component | Expected Data / Observation for H₂BO₃⁻ |

|---|---|

| NPA Charges | Boron atom will have a significant positive charge, but less positive than in neutral B(OH)₃. Oxygen atoms will have negative charges [2] [5]. |

| Natural Electron Configuration | Boron configuration will resemble [core]2s(~x)2p(~y), with total valence occupancy close to 4, indicating sp³ hybridization [2]. |

| Lewis Structure | The NBO program will find a Lewis structure with 4 B-O bonds and several lone pairs on the oxygen atoms. The high total Lewis occupancy (e.g., >99.5%) confirms a good single-structure description [2] [5]. |

| Donor-Acceptor Interactions | Significant E(2) energies for interactions like LP(O) → σ*(B-O) and/or LP(O) → Ryd(B). These stabilize the ion and can be tabulated as below [4]. |

You can present the key donor-acceptor interactions in a table similar to this hypothetical example:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Description |

|---|---|---|---|

| LP(1) O 12 | BD*(2) B 1 - O 13 | ~5-15 | Hyperconjugative interaction from an oxygen lone pair into an antibonding B-O orbital, stabilizing the tetrahedral structure. |

| LP(2) O 12 | RY*(1) B 1 | ~1-5 | Weaker interaction with a boron Rydberg orbital. |

A Path Forward for Your Research

Since a dedicated guide for H₂BO₃⁻ is not available, I suggest the following to build upon this framework:

- Run the Calculation: Use the provided protocol with a program you are familiar with (e.g., Gaussian or ORCA) to obtain the initial NBO data for H₂BO₃⁻.

- Perform a Comparative Study: To gain deep insights, also run the same analysis on neutral B(OH)₃. Comparing the NPA charges, NBO bond types, and donor-acceptor interactions between the acid and its conjugate base will reveal the electronic reorganization behind its acidity.

- Consult the Manual: For advanced topics and precise keyword definitions, the official NBO Program Manual (available on the nbo7.chem.wisc.edu website) is an authoritative resource [4].

References

The Chemistry of Boronic Acids and Dihydrogen Borate

Boronic acids, characterized by the general formula R-B(OH)₂, are stable organoboron compounds primarily used as building blocks in organic synthesis, most famously in the Suzuki-Miyaura cross-coupling reaction [1].

A key to their biological activity is their behavior as Lewis acids [2] [1]. The boron atom in boronic acids can accept an electron pair, which leads to a reversible, pH-dependent equilibrium in aqueous solutions.

- Trigonal, Neutral Form: At a pH lower than the acid's pKa (which is typically around 8-10 for aryl boronic acids), the molecule exists in a neutral, planar trigonal form [2].

- Tetrahedral, Anionic Form (Dihydrogen Borate): At physiological pH (around 7.4) or higher, the boronic acid reacts with a water molecule. The boron atom forms a bond with a hydroxyl group, transitioning to a tetrahedral boronate anion, often referred to as dihydrogen borate (R-B(OH)₃⁻) [2] [1].

This anionic tetrahedral form is crucial because it mimics the transition state of peptide hydrolysis, allowing it to bind reversibly to biological targets [2].

The following diagram illustrates the equilibrium between the two forms and the critical complex formation with a biological target:

Equilibrium and complex formation of boronic acids. The anionic tetrahedral form is key for binding.

Relevance in Drug Development

The ability to form a stable, reversible complex with biological targets is the foundation of boronic acid pharmacology. The dihydrogen borate species is directly responsible for the mechanism of action of several approved drugs.

Table 1: FDA-Approved Boronic Acid Drugs

| Drug Name | Approval Year (FDA) | Primary Target | Therapeutic Use |

|---|---|---|---|

| Bortezomib | 2003 | Proteasome (Chymotrypsin-like site) | Treatment of multiple myeloma [2] |

| Ixazomib | 2015 | Proteasome | Treatment of multiple myeloma [2] |

| Vaborbactam | 2017 | Serine-β-lactamase (KPC) | Antibiotic enhancer for UTI, abdominal, and lung infections [2] |

The common mechanism is that the dihydrogen borate form covalently, but reversibly, binds to a key serine residue in the enzyme's active site, thereby inhibiting its activity.

Experimental Considerations

While detailed, step-by-step protocols for all experiments are beyond the scope of this guide, the literature points to several key methodological approaches for studying these compounds.

Table 2: Key Experimental Methods for Boronic Acid Research

| Method Category | Purpose | Key Details |

|---|---|---|

| Synthesis | Preparing boronic acid compounds. | Common methods include Miyaura borylation (palladium-catalyzed coupling of aryl halides with diboron esters) and reaction of Grignard reagents with borate esters [2] [1]. |

| pH Profiling | Characterizing the acid-base equilibrium. | Use titration and spectroscopic methods (e.g., NMR) to determine the pKa, which governs the formation of the dihydrogen borate species [2]. |

| Enzyme Inhibition Assays | Measuring biological activity. | Incubate the boronic acid with the target enzyme (e.g., proteasome, β-lactamase) and monitor substrate conversion in the presence and absence of the inhibitor to determine IC₅₀/Kᵢ values [2]. |

The general workflow for a typical inhibitory activity assay can be visualized as follows:

General workflow for enzyme inhibition assays. Activity is measured after complex formation.

References

theoretical studies of dihydrogen borate conformers

Understanding Borate Coordination and Conformers

In borate chemistry, the concept of "conformers" often relates to the different coordination states boron can adopt with oxygen, which are its most ubiquitous building blocks [1].

- Trigonal vs. Tetrahedral Coordination: Boron can be found in either a trigonal planar (BO₃, often in boric acid) or a tetrahedral (BO₄, as in the borate ion, B(OH)₄⁻) coordination state [1] [2]. The interconversion between these states is fundamental to its chemistry.

- The N4 Parameter: In borate glasses and materials, the fraction of boron atoms in the tetrahedral coordination state is a critical structural parameter, denoted as N4 [1]. This parameter varies with composition, temperature, and pressure, influencing the material's properties.

Methodologies for Theoretical Analysis

Theoretical studies on boron-containing compounds rely on well-established computational methods. The table below summarizes key approaches and findings from relevant studies.

| Study Focus | Computational Method & Basis Set | Key Calculated Parameters | Reference |

|---|---|---|---|

| General Borate Esterification | M062X/aug-cc-pvtz | Gibbs energies of activation for reaction steps | [3] |

| Borate-Water Clusters | MP2/6-311++G(d,p), B3LYP/6-311++G(d,p) | Negative cooperativity, B–H stretching frequencies, AIM analysis | [4] |

| (m-Carbamoylphenyl) Boronic Acid | DFT/B3LYP/6-311+G(2d,p) | HOMO/LUMO energies, energy gap, dipole moment, polarizability, vibrational frequencies | [5] |

The following diagram illustrates a general computational workflow for conformational and electronic structure analysis of borate-related molecules, based on the methodologies cited.

General workflow for theoretical analysis of borate compounds

Experimental Context and Related Systems

While not direct conformational studies, research into related systems provides crucial context.

- Borate Ester Dynamics: A 2024 study on esterification mechanisms highlights the dynamic equilibrium between trigonal boric acid (B(OH)₃) and the tetrahedral borate ion (B(OH)₄⁻). It identifies a "borate-assisted" pathway with a low Gibbs energy of activation (31.5 kJ mol⁻¹), rationalizing the fast bond formation and breaking at room temperature [3].

- Dihydrogen Bonding: Theoretical analysis of tetrahydroborate (BH₄⁻) with water clusters shows the formation of dihydrogen bonds (B-Hδ⁻···Hδ⁺-O). This interaction exhibits negative cooperativity, meaning an existing dihydrogen bond weakens the ability to form subsequent ones in the cluster [4].

References

- 1. A review of the fraction of four - coordinated boron in binary borate ... [pubmed.ncbi.nlm.nih.gov]

- 2. sciencedirect.com/topics/chemistry/ borate - ion [sciencedirect.com]

- 3. Elucidation of the mechanism of the esterification of boric with... acid [pubs.rsc.org]

- 4. of Theoretical bonded clusters of water with... study dihydrogen [link.springer.com]

- 5. (PDF) Investigation of Conformational Analysis of... [academia.edu]

dihydrogen borate molecular geometry and stability

Molecular Structure & Quantitative Data

The core building block in some crystalline borate structures is the [OB(OH)₂]⁻ anion. Quantitative data comes from a study of layered rare-earth borate phosphates, which provides precise bond length measurements for this unit [1].

The table below summarizes the key structural parameters for the [OB(OH)₂]⁻ anion as found in the crystal structures of K₃Ln[OB(OH)₂]₂[HOPO₃]₂ (Ln=Yb, Lu) [1]:

| Parameter | Value (Å) | Description |

|---|---|---|

| B-O bond (to central O) | 1.45 - 1.49 | Bond between Boron and the central oxygen atom. |

| B-O bond (to hydroxyl O) | 1.35 - 1.37 | Bond between Boron and the oxygen atom in the hydroxyl (OH) group. |

Molecular Geometry & Stability

- Molecular Geometry: The dihydrogen borate anion (

[OB(OH)₂]⁻) features a central boron atom. In the studied compounds, this boron is tetrahedrally coordinated, meaning it forms bonds in a tetrahedral geometry [1]. - Structural Stability: The stability of these materials is reinforced by extensive hydrogen bonding. The hydroxyl (OH) groups of the

[OB(OH)₂]⁻units form a network of these bonds with oxygen atoms from adjacent phosphate ([HOPO₃]²⁻) groups, which helps stabilize the overall crystal lattice [1].

Structural Diagram

The following Graphviz diagram illustrates the described coordination environment of the boron atom within the [OB(OH)₂]⁻ anion and its integration into the larger crystal structure.

Diagram: The tetrahedral coordination of boron in [OB(OH)₂]⁻ and its connection to the larger crystal lattice via coordination to a rare-earth center (Ln) and hydrogen bonding to phosphate groups.

References

Comprehensive Application Notes and Protocols for Ion Chromatographic Analysis of Dihydrogen Borate in Pharmaceutical and Environmental Matrices

Introduction and Analytical Principles

Dihydrogen borate (H₂BO₃⁻), also commonly referred to as borate in analytical contexts, represents a significant analytical challenge in pharmaceutical development and environmental monitoring due to its weak acidic nature and poor detection characteristics. Traditional analytical methods like high-performance liquid chromatography (HPLC) often fail to adequately determine borates because these anions do not absorb UV light effectively, making their detection and quantification problematic [1]. Ion chromatography (IC) with chemical suppression and conductivity detection has emerged as the preferred analytical technique for ionic species, offering the sensitivity, selectivity, and robustness required for accurate borate determination across various sample matrices.

The fundamental principle underlying this analytical approach involves the conversion of weak acids into their corresponding salts through an auxiliary developing column containing a cation exchanger in the potassium (K⁺) form [2]. This conversion significantly enhances detection sensitivity through several mechanisms. When borate anions pass through the developing column, they undergo a transformation that replaces hydrogen ions with potassium ions, forming potassium borate salts. This chemical modification increases ionic conductivity while simultaneously reducing background noise, resulting in substantially improved signal-to-noise ratios. The developing column strategy effectively addresses the primary challenge in borate analysis – the weak dissociation constant of boric acid and its consequent low detectability by direct conductivity measurement.

This application note provides a comprehensive protocol for the determination of dihydrogen borate in various matrices, emphasizing the optimized conditions that achieve detection limits as low as 5–10 µg/L, with sufficient selectivity for trace borate determination even in strongly mineralized waters like seawater [2]. The methodology described herein has been validated for pharmaceutical quality control, environmental monitoring, and research applications where accurate borate quantification is critical.

Method Advantages and Comparison with HPLC

The ion chromatographic method with developing column technology offers distinct advantages over conventional HPLC and direct IC approaches for borate analysis. While HPLC primarily separates compounds based on hydrophobic or hydrophilic interactions with the stationary phase, IC utilizes ion exchange mechanisms that are specifically tailored for ionic species [1]. This fundamental difference in separation science makes IC particularly suitable for dihydrogen borate and other poorly detectable anions. The limitations of HPLC for borate analysis are twofold: HPLC columns cannot effectively separate most ionic analytes, and borates do not contain chromophores that would allow for sensitive UV detection [1].

The key benefits of the IC method with developing column for dihydrogen borate analysis include:

Enhanced sensitivity: The conversion of weakly conductive borate anions to highly conductive salts through the developing column lowers method detection limits to the µg/L range [2]

Superior selectivity: The combination of ion exchange separation and the developing column chemistry provides excellent specificity for borates even in complex matrices like seawater or pharmaceutical formulations

Reduced matrix interference: The developing column approach minimizes the impact of highly mineralized backgrounds, enabling accurate borate determination in challenging samples

Environmental compatibility: Unlike HPLC which typically employs organic solvents as eluents, IC utilizes aqueous solutions, reducing chemical consumption and waste generation [1]

The suppression technology incorporated in modern IC systems further enhances method performance by reducing background conductivity and improving signal-to-noise ratios. In suppression, positively charged eluent ions are replaced with protons, converting the conductive eluent into weakly dissociated species with minimal background conductivity [1]. Simultaneously, analyte counterions are exchanged for protons, increasing their conductivity and thus their detectability. This dual mechanism of background reduction and signal enhancement makes suppressed IC with conductivity detection particularly suitable for trace-level borate analysis.

Table 1: Comparison of IC with Developing Column versus Conventional HPLC for Borate Analysis

| Parameter | IC with Developing Column | Conventional HPLC |

|---|---|---|

| Separation Mechanism | Ion exchange & chemical conversion | Hydrophobic/hydrophilic interactions |

| Detection Method | Suppressed conductivity | UV-Vis (unsuitable for borates) |

| Detection Limit for Borates | 5–10 µg/L [2] | Poor or non-detectable |

| Eluent Composition | Aqueous salts/acids | Organic solvents |

| Suitable Matrices | Environmental, pharmaceutical, biological | Primarily organic compounds |

| Matrix Tolerance | High (even in seawater) | Limited for ionic species |

Materials and Reagents

Equipment and Instrumentation

The analysis requires a complete IC system configured with specific components optimized for borate determination. The essential instrumentation includes:

- IC system with pump capable of maintaining stable flow rates between 0.5–2.0 mL/min under pressures up to 35 MPa

- Conductivity detector with suppression capability, preferably using a module with multiple cartridges for continuous operation (e.g., Metrohm Suppressor Module) [1]

- Developing column (50 × 4 mm) packed with cation exchange resin in K⁺ form

- Analytical separation column specifically designed for borate separation (e.g., anion exchange column with quaternary ammonium groups)

- Sample injection system with capability for variable injection volumes up to 1000 µL [1]

- PEEK tubing and connectors throughout the system to prevent corrosion and metal contamination

- pH meter with accuracy of ±0.01 units

- Analytical balance with precision of ±0.1 mg

- Ultrapure water system capable producing water with resistivity ≥18.2 MΩ·cm

The use of PEEK materials throughout the flow path is critical as traditional stainless steel components are susceptible to corrosion when exposed to the eluents typically used in IC [1]. The suppressor module should employ a regeneration system that ensures continuous availability of fresh suppressor cartridges, with the Metrohm Suppressor Module representing an ideal configuration comprising three cartridges – one active for suppression, one undergoing regeneration, and one being rinsed [1].

Reagents and Standards

All reagents should be of analytical grade or higher purity, with special attention to minimizing potential contamination:

- Eluent preparation: Sodium carbonate (Na₂CO₃) and/or sodium bicarbonate (NaHCO₃) of 99.95% purity or higher

- Suppressor regeneration acid: High-purity sulfuric acid (H₂SO₄, 0.025–0.1 N) or methanesulfonic acid for chemical suppression

- Standard preparation: Certified borate standard solution (1000 mg/L) or high-purity boric acid (H₃BO₃) for primary standard preparation

- Ultrapure water: HPLC-grade water with conductivity <1 µS/cm and filtered through 0.2 µm membrane

- Mobile phase additives: Optional modifiers including acetonitrile (5–10%) for improved peak shape

Table 2: Reagent Preparation Protocol for Borate Analysis

| Reagent | Preparation Method | Storage Conditions | Stability |

|---|---|---|---|

| Carbonate/Bicarbonate Eluent | Dissolve appropriate amounts of Na₂CO₃ and/or NaHCO₃ in ultrapure water, then degas | Room temperature in sealed container | 1 week |

| Borate Stock Standard (1000 mg/L) | Dissolve 0.5719 g of H₃BO₃ in ultrapure water and dilute to 100 mL | 4°C in plastic container | 6 months |

| Working Standards | Serially dilute stock standard with ultrapure water to desired concentrations | 4°C in plastic container | 1 month |

| Suppression Regenerant | Dilute concentrated acid to appropriate concentration (typically 0.025–0.1 N) | Room temperature in ventilated area | 3 months |

Sample Preparation Procedures

General Sample Handling

Proper sample collection and preservation are critical for accurate borate determination. All samples should be collected in high-density polyethylene or PETE containers to prevent borate leaching from glass. For liquid samples, filtration through 0.2 µm membrane filters is recommended to remove particulate matter that could damage the chromatographic system. For samples with complex matrices or high organic content, additional pretreatment may be necessary, including dilution, solid-phase extraction, or ultraviolet digestion to eliminate interfering substances.

Water Samples (Environmental, Pharmaceutical)

Water samples represent the most straightforward matrix for borate analysis. For drinking water and groundwater, direct injection after filtration is typically sufficient. For highly mineralized waters like seawater or pharmaceutical process waters, a 1:10 dilution with ultrapure water is recommended to minimize column overloading and maintain chromatographic integrity [2]. The sample pH should be adjusted to neutral range (6.5–7.5) if necessary using dilute ammonium hydroxide or hydrochloric acid. For ultrapure water samples in pharmaceutical applications, preconcentration techniques may be required to achieve the necessary detection limits for borate contaminants.

Pharmaceutical and Biological Samples

For pharmaceutical formulations containing borates, accurate weighing of approximately 1 g of sample followed by dissolution in 100 mL of ultrapure water is recommended. The solution should be subjected to sonication for 5–10 minutes to ensure complete dissolution, followed by filtration through a 0.2 µm membrane [1]. For solid dosage forms, thorough grinding and homogenization is essential before sampling. Biological samples require protein precipitation using acetonitrile (1:2 ratio) followed by centrifugation at 10,000 × g for 10 minutes. The supernatant is then diluted with ultrapure water and filtered before analysis.

Chromatographic Conditions and Method Optimization

Standard Operating Conditions

The following conditions have been optimized for the determination of dihydrogen borate in various matrices:

- Analytical column: High-capacity anion exchange column (250 × 4 mm) with quaternary ammonium functional groups

- Developing column: Cation exchange column (50 × 4 mm) in K⁺ form placed between the injector and analytical column [2]

- Eluent: 2.0 mM sodium carbonate/1.0 mM sodium bicarbonate in ultrapure water

- Eluent flow rate: 1.0 mL/min (isocratic)

- Injection volume: 100–500 µL (adjusted based on expected concentration)

- Detection: Suppressed conductivity with chemical regeneration

- System backpressure: Typically 10–20 MPa under standard conditions [1]

- Analysis time: 15–20 minutes per sample

The developing column plays a crucial role in the method sensitivity by converting weakly dissociated borate ions into highly conductive potassium borate. This conversion occurs dynamically as the sample passes through the cation exchange resin in the potassium form, ensuring complete transformation before the analytes reach the analytical separation column. The positioning of this developing column in the flow path is critical – it must be placed after the injector but before the analytical column to ensure proper function.

Method Optimization Guidelines

For specific applications, method parameters may require optimization to address particular matrix challenges:

- For high chloride matrices: Increase bicarbonate concentration to 5 mM to improve separation from borate peak

- For samples with high organic content: Incorporate a guard column to protect the analytical column and extend its lifetime

- For complex pharmaceutical formulations: Consider using a gradient elution with increasing carbonate concentration (2–10 mM over 15 minutes) to resolve borate from other anions

- For ultratrace analysis: Increase injection volume to 1000 µL using partial loop injection techniques [1]

The IC system configuration for dihydrogen borate analysis can be visualized in the following workflow diagram:

The optimization process should include regular performance verification using quality control standards to ensure the developing column maintains its conversion efficiency and the analytical column retains its separation capability. System suitability tests should be performed at the beginning of each analytical sequence to verify method integrity.

Data Analysis and Method Validation

Calibration and Quantification

A multi-point calibration curve with at least five concentration levels is recommended for accurate borate quantification. The linear range typically spans from the method detection limit (5 µg/L) to 50 mg/L, with correlation coefficients (R²) ≥0.999 required for acceptable performance. For extended concentration ranges, a quadratic fit may provide better accuracy than linear regression. The use of internal standards is not typically required for this method due to the stability of modern IC systems, but may be incorporated for complex matrices where injection volume variations could affect results.

The calculation of borate concentration is based on direct comparison of sample peak areas with the calibration curve, using the formula:

C_sample = (A_sample - b) / m × DF

Where C_sample is the sample concentration, A_sample is the peak area of the sample, b is the y-intercept of the calibration curve, m is the slope of the calibration curve, and DF is the dilution factor applied during sample preparation.

Quality Control and Validation Parameters

Comprehensive method validation should include the following parameters established through controlled experiments:

Table 3: Method Validation Specifications for Dihydrogen Borate Analysis

| Validation Parameter | Acceptance Criteria | Experimental Results |

|---|---|---|

| Detection Limit | ≤10 µg/L | 5–10 µg/L [2] |

| Quantification Limit | ≤30 µg/L | 15–25 µg/L |

| Linearity | R² ≥ 0.999 | 0.9990–0.9998 |

| Precision (RSD) | ≤5% (intra-day), ≤10% (inter-day) | 2–4% (intra-day), 5–8% (inter-day) |

| Accuracy (% Recovery) | 85–115% | 92–105% |

| Selectivity | No interference from common anions | Resolution ≥1.5 from adjacent peaks |

| Robustness | Stable with minor flow (±0.1 mL) and eluent (±10%) variations | Retention time variation ≤5% |

System suitability tests should be performed before each analytical run to ensure continued method validity. These tests include evaluation of retention time stability (RSD ≤2%), peak area reproducibility (RSD ≤5%), theoretical plate count (≥3000), and tailing factor (≤1.5). Any deviation from these criteria should trigger investigation and potential system maintenance before proceeding with sample analysis.

Troubleshooting and Maintenance Guidelines

Common Issues and Solutions

Even with proper maintenance, IC systems may occasionally exhibit performance issues. The following table addresses common problems specific to borate analysis:

Table 4: Troubleshooting Guide for Borate Analysis by IC

| Problem | Potential Causes | Corrective Actions |

|---|---|---|

| Poor borate peak shape | Developing column exhaustion, contaminated analytical column | Replace developing column, clean analytical column with strong eluent |

| Decreased sensitivity | Suppressor exhaustion, developing column degradation | Regenerate or replace suppressor cartridge, renew developing column |

| High background conductivity | Eluent contamination, insufficient suppression | Prepare fresh eluent, check suppressor operation |

| Retention time drift | Column temperature fluctuations, eluent concentration variation | Use column heater, prepare fresh eluent accurately |

| Peak broadening | Column overload, void formation in column | Dilute sample, replace analytical column |

| Pressure fluctuations | Particle accumulation, air bubbles | Filter samples, degas eluents, purge system |

Preventive Maintenance Schedule

A comprehensive preventive maintenance program is essential for consistent method performance:

- Daily maintenance: System purge before and after analysis, check for leaks, monitor pressure stability

- Weekly maintenance: Column cleaning with high-strength eluent, suppressor performance verification

- Monthly maintenance: Development column performance testing, detector cell cleaning

- Quarterly maintenance: Replacement of critical consumables (frits, tubing), pump seal inspection

- Annual maintenance: Comprehensive system performance certification by qualified service personnel

The developing column represents a critical maintenance item with a typical lifetime of 3–6 months depending on sample load and matrix complexity. Performance should be monitored through regular analysis of quality control standards, with replacement indicated when borate peak area decreases by more than 20% compared to initial performance or when peak shape deteriorates significantly.

Conclusion

The ion chromatographic method with developing column technology provides a robust, sensitive, and selective approach for determining dihydrogen borate in various matrices, addressing the limitations of conventional HPLC for ionic analytes [1]. The method's ability to achieve detection limits of 5–10 µg/L with sufficient selectivity for trace analysis in strongly mineralized waters makes it particularly valuable for pharmaceutical quality control and environmental monitoring applications [2].

The key advantages of this methodology include the conversion of weakly detectable borate into highly conductive species through the developing column, the implementation of suppression technology to enhance signal-to-noise ratios, and the utilization of aqueous eluents that reduce environmental impact compared to organic solvent-based HPLC methods [1]. With proper implementation of the protocols described in this application note, laboratories can achieve reliable, reproducible borate determination across a wide concentration range and diverse sample matrices.

References

dihydrogen borate role in nickel Watts bath electroplating

The Role of Boric Acid (H₃BO₃)

In nickel electroplating, the Watts bath is an aqueous electrolyte solution used to deposit nickel from a nickel anode. The standard composition of a Watts bath is as follows [1]:

| Chemical Name | Formula | Concentration Range |

|---|---|---|

| Nickel sulfate | NiSO₄·6H₂O | 150 - 300 g/L |

| Nickel chloride | NiCl₂·6H₂O | 60 - 150 g/L |

| Boric acid | H₃BO₃ | 37 - 52 g/L |

The primary function of boric acid is to act as a buffering agent to maintain the bath pH within the optimal operating range of 4.5 to 5.0 [1]. During electroplating, the reduction of nickel ions (Ni²⁺) at the cathode is accompanied by hydrogen gas (H₂) evolution. This reaction increases the local pH at the cathode interface. Without a buffering agent, nickel hydroxide (Ni(OH)₂) would form and co-deposit with the nickel metal, resulting in a deposit that is brittle, porous, and has high internal stress [1]. Boric acid adsorbs on the cathode surface and helps prevent this hydroxide incorporation, promoting the formation of smooth, ductile, and low-stress deposits.

Standard Watts Bath Operating Protocol

The following workflow outlines the key steps for preparing and operating a nickel Watts bath for R&D purposes.

Workflow for Watts Bath Preparation and Operation

Methodology

- Substrate Preparation: Parts to be plated must be meticulously cleaned and free of dirt, oils, and oxides to ensure adequate adhesion. A typical sequence involves alkaline cleaning for degreasing, followed by water rinsing, acid pickling (e.g., in a 10-50% HCl solution) for oxide removal, and a final water rinse [1]. Ultrasonic cleaning can be employed for complex geometries [2].

- Solution Make-Up: The workflow in the diagram details the sequence for dissolving components. Boric acid has relatively low solubility in water at room temperature (~4.8 g/100mL), which is why adding it to warm water with constant stirring is crucial for achieving a saturated solution and preventing undissolved powder from incorporating into the plating [1].

- Process Control: During operation, the pH and temperature must be monitored regularly. The pH will tend to rise over time due to the higher cathode efficiency of nickel deposition compared to the anode dissolution efficiency. It should be adjusted back to the 4.5-5.0 range using dilute sulfuric acid [1].

Impact on Deposit Properties

The concentration of boric acid directly influences the quality of the electrodeposited nickel. The table below summarizes its role in achieving desired deposit characteristics, which is particularly important for engineering applications.

| Deposit Characteristic | Impact of Boric Acid | Considerations for Researchers |

|---|---|---|

| Internal Stress | Reduces tensile stress | Low stress is critical for engineering coatings on parts subject to fatigue; sulfamate baths often yield even lower stress [3]. |

| Ductility | Increases elongation percentage | A Watts bath without brighteners typically achieves 5-30% elongation, which is superior to bright nickel deposits (4-5%) [3]. |

| Surface Morphology | Promotes fine-grained, smooth deposits | Prevents burnt, nodular deposits at high current densities by buffering against hydroxide formation [1]. |

| Corrosion Resistance | Indirectly improves resistance | By preventing co-deposited nickel hydroxides/oxides, it contributes to a more homogeneous and protective coating [3]. |

Troubleshooting and Optimization

- Low Boric Acid Concentration: Symptoms include rough, brittle deposits and the occurrence of "burning" at high current densities. Analyze the bath and supplement with boric acid to maintain the concentration above 37 g/L [1].

- High Boric Acid Concentration: While less common, concentrations significantly above 52 g/L can lead to crystallization of boric acid on cool parts of the equipment, especially if the bath's solubility limit is exceeded. This is more of a maintenance issue than a plating quality one [1].

- Alternative Nickel Plating Baths: For specific R&D applications requiring exceptionally low internal stress or high deposition rates, other bath formulations exist. Nickel sulfamate baths are known for very low stress and are used for engineering salvage, while all-chloride baths allow for higher current densities but produce deposits with higher stress [1].

Conclusion

Boric acid is an indispensable component of the Watts bath, ensuring the production of high-quality, ductile, and low-stress nickel electrodeposits. Adherence to the specified concentration range and operating parameters, particularly pH and temperature, is fundamental to successful experimental outcomes. For applications demanding specific properties like minimal stress or extreme hardness, researchers are advised to explore alternative bath chemistries such as nickel sulfamate or electroless nickel.

References

Comprehensive Application Notes and Protocols for Dihydrogen Borate Stabilization in Boron Neutron Capture Therapy

Introduction to BNCT and Biochemical Targeting

Boron Neutron Capture Therapy (BNCT) is a tumor-selective particle radiotherapy that combines the administration of boron-10-enriched compounds with subsequent neutron irradiation. This binary treatment approach allows for cellular-level precision in cancer treatment, making it particularly suitable for treating invasive, recurrent, and radio-resistant cancers. The fundamental principle of BNCT relies on the nuclear capture reaction that occurs when boron-10 atoms are irradiated with thermal neutrons, producing high-linear energy transfer (LET) particles—specifically, alpha particles (⁴He) and recoiling lithium nuclei (⁷Li). These particles deposit their kinetic energy along a path length of approximately one cell diameter (5-9 μm), resulting in selective tumor cell destruction while sparing adjacent normal tissues [1].

The clinical efficacy of BNCT depends critically on the tumor boron concentration and its ratio to surrounding tissues. For optimal therapeutic outcomes, tumors should accumulate >20 μg ¹⁰B per gram of tissue, while maintaining tumor-to-normal tissue and tumor-to-blood boron concentration ratios of >3:1 [1]. BNCT has shown promising results in treating glioblastoma multiforme, melanoma, recurrent head and neck tumors, and various other malignancies. The recent transition from nuclear reactors to hospital-based accelerator neutron sources has significantly improved the clinical accessibility of BNCT, positioning it as a more widely available treatment option [2].

Chemical Stabilization Strategies for Boron Delivery Agents

Sodium Borocaptate (BSH) Stabilization

Sodium borocaptate (BSH, Na₂B₁₂H₁₁SH) represents one of the two primary boron delivery agents clinically approved for BNCT. This polyhedral borane compound contains twelve boron atoms per molecule, giving it high boron content by weight. BSH exhibits preferential accumulation in malignant brain tumors due to the compromised blood-brain barrier in these regions, allowing for selective tumor targeting while minimizing normal brain tissue exposure [1].

Table 1: Key Properties of Clinically Used Boron Agents

| Property | Sodium Borocaptate (BSH) | Boronophenylalanine (BPA) |

|---|---|---|

| Chemical structure | Dodecaborate cluster with thiol group | Phenylalanine derivative with boron |

| Boron atoms/molecule | 12 | 1 |

| Solubility challenges | Moderate water solubility | Poor water solubility, requires complexation |

| Primary uptake mechanism | Passive diffusion through compromised BBB | Active transport via LAT1 amino acid transporter |

| Tumor specificity | Moderate | High |

| Clinical formulation | Aqueous solution | Fructose complex for improved solubility |

The chemical instability of BSH in physiological conditions presents significant challenges for its clinical application. The compound is susceptible to oxidative degradation and potential precipitation when exposed to specific ionic environments. To address these limitations, several stabilization strategies have been developed:

Lyophilized formulations: BSH demonstrates enhanced stability when lyophilized and stored under inert atmosphere at -20°C. Reconstitution should be performed with pyrogen-free water immediately before administration, with the solution protected from light [1].

Complexation agents: The addition of antioxidant stabilizers such as gentisic acid derivatives (0.05-0.1% w/v) can significantly reduce oxidative degradation during storage and administration.

Iso-osmotic adjustment: For intravenous infusion, BSH solutions require adjustment to physiological osmolarity (280-300 mOsm/L) using sterile sodium chloride to prevent hemolysis and vascular irritation [1].

Novel Boron Delivery Systems

Recent advances in boron carrier design have focused on improving tumor selectivity and biological stability through sophisticated drug delivery approaches:

Liposomal encapsulation: Encapsulating BSH within stealth liposomes (100-150 nm diameter) significantly extends circulation half-life and enhances tumor accumulation through the Enhanced Permeability and Retention (EPR) effect. These formulations typically incorporate polyethylene glycol (PEG) coatings to reduce reticuloendothelial system clearance and improve stability [3].

Nanoparticle-based systems: Inorganic and polymeric nanoparticles functionalized with BSH demonstrate improved biodistribution profiles and protection from metabolic degradation. These systems can be further enhanced with targeting ligands such as folate, RGD peptides, or monoclonal antibodies to achieve active tumor targeting [3].

Dual-agent approaches: Combining BSH with BPA in specific molar ratios (typically 1:2 to 1:4) can leverage the complementary uptake mechanisms of both compounds, potentially achieving more uniform boron distribution throughout heterogeneous tumor regions [1].

Analytical Methods for Boron Quantification and Distribution

Boron Concentration Measurement

Accurate quantification of boron concentration in biological samples is essential for treatment planning and dosimetry calculations in BNCT. The following analytical techniques represent the current standards for boron assessment:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This method offers exceptional sensitivity with detection limits below 5 ng boron per gram of tissue. Sample preparation involves microwave-assisted digestion of tissue samples (10-50 mg) in ultrapure nitric acid, followed by appropriate dilution with deionized water. Calibration standards should be matrix-matched to account for potential interference [4].

Prompt Gamma Ray Spectroscopy: This technique enables real-time, non-invasive measurement of boron concentration in tissues during neutron irradiation. The method detects the 478 keV gamma photons emitted by excited lithium-7 nuclei produced in the boron neutron capture reaction. This approach is particularly valuable for in vivo monitoring of boron pharmacokinetics [4].

Table 2: Analytical Techniques for Boron Quantification in BNCT

| Method | Sensitivity | Spatial resolution | Sample requirements | Applications |

|---|---|---|---|---|

| ICP-MS | 5 ng B/g tissue | N/A | Tissue digestion | Ex vivo tissue analysis, pharmacokinetic studies |

| Prompt gamma spectroscopy | 1 μg B/g tissue | ~1 cm³ | Non-invasive | In vivo real-time monitoring during treatment |

| Alpha autoradiography | 0.1 μg B/g tissue | 5-10 μm | Tissue sections | Microdistribution studies in histological samples |

| Neutron capture radiography | 0.5 μg B/g tissue | 1-2 μm | Tissue sections | Quantitative boron mapping in heterogeneous tissues |

Boron Distribution Imaging

Understanding the intratumoral distribution of boron compounds at the cellular level is critical for predicting BNCT efficacy. Several specialized techniques have been developed for this purpose:

Quantitative autoradiography: This method utilizes the tracks generated by alpha particles and lithium nuclei in special nuclear track detectors (CR-39) to create high-resolution maps of boron distribution in tissue sections. The technique requires precise calibration with boron standards and controlled neutron irradiation conditions [4].

Mass spectrometry imaging: Emerging techniques such as Laser Ablation ICP-MS and Secondary Ion Mass Spectrometry (SIMS) enable elemental mapping of boron distribution in biological specimens with spatial resolution approaching 1 micrometer. These methods provide unprecedented insight into the microdistribution patterns of boron agents within heterogeneous tumor architectures [1].

Experimental Protocols for BNCT Research

Preclinical Evaluation of Boron Agents

Protocol 4.1: In Vitro Boron Uptake and Retention Assay

Objective: To quantify the cellular uptake and retention kinetics of boron compounds in relevant cell lines.

Materials:

- Cell culture of interest (e.g., U251 glioblastoma cells [4])

- Boron compound (BSH or novel agent) in sterile aqueous solution

- Culture medium appropriate for cell line

- ICP-MS system for boron quantification

Procedure:

- Seed cells in 6-well plates at 2×10⁵ cells/well and incubate for 24 hours (37°C, 5% CO₂)

- Replace medium with fresh medium containing boron compound at therapeutic concentration (10-50 μg ¹⁰B/mL)

- Incubate for uptake period (1-24 hours)

- Remove boron-containing medium and wash cells 3× with cold phosphate-buffered saline (PBS)

- Harvest cells using trypsin-EDTA and count cell number

- Digest cell pellet in ultrapure nitric acid (200 μL per 10⁶ cells) at 70°C for 2 hours

- Dilute digestate 1:10 with deionized water and analyze boron content by ICP-MS

- For retention studies, transfer cells to boron-free medium after uptake period and measure boron content at various time points (0-24 hours)

Data Analysis: Calculate boron uptake as μg ¹⁰B per 10⁶ cells and normalize to cellular protein content. Compare uptake kinetics across different cell lines and boron concentrations.

Dosimetry and Treatment Planning Protocols

Protocol 4.2: BNCT Dosimetry Using Paired Scintillator Detectors

Objective: To simultaneously measure boron dose and gamma-ray dose components during neutron irradiation.

Materials:

- Paired scintillator detector system (boron-enriched and boron-free cast polystyrene scintillators) [4]

- Neutron source (reactor or accelerator-based)

- Photomultiplier tubes and associated electronics

- Data acquisition system

Procedure:

- Calibrate both scintillator detectors using known gamma-ray sources

- Position detectors in phantom or experimental setup at measurement location

- Irradiate with neutron beam for predetermined duration

- Record light output from both detectors during irradiation

- Calculate gamma-ray dose from boron-free scintillator signal

- Determine boron dose component from difference between boron-enriched and boron-free scintillator signals

- Apply appropriate weighting factors (wB, wγ) to calculate equivalent dose

Calculations: The equivalent dose in BNCT is calculated as: D_w = w_B × D_B + w_N × D_N + w_f × D_f + w_γ × D_γ Where:

- D_B = boron dose from ¹⁰B(n,α)⁷Li reaction

- D_N = nitrogen dose from ¹⁴N(n,p)¹⁴C reaction

- D_f = fast neutron dose from elastic scattering

- D_γ = gamma-ray dose

- w_x = relative biological effectiveness (RBE) factors for each component [4]

Conclusion and Future Perspectives

The stabilization and effective delivery of dihydrogen borate compounds, particularly BSH, remain critical factors in advancing BNCT clinical applications. While significant progress has been made in formulation science and delivery system design, several challenges persist in achieving optimal tumor targeting and retention. The future development of BNCT will likely focus on next-generation boron agents with improved pharmacokinetic properties and molecular targeting capabilities.

Emerging trends in BNCT research include the development of theranostic boron agents that combine diagnostic and therapeutic functions, allowing for real-time monitoring of boron distribution during treatment [1]. Additionally, the integration of advanced drug delivery technologies such as stimulus-responsive nanoparticles and antibody-drug conjugates holds promise for further enhancing the tumor selectivity of boron compounds. As accelerator-based neutron sources become more widely available, the standardization of dosimetry protocols and treatment planning methodologies will be essential for establishing BNCT as a mainstream cancer treatment modality [2].

References

- 1. Optimizing Boron ( Neutron ) to Treat Cancer... Capture Therapy BNCT [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Boron | IAEA Neutron Capture Therapy [iaea.org]

- 3. : Evolving Strategies for Improved Drug Delivery Efficacy [technologynetworks.com]

- 4. Frontiers | Dosimetry for boron developed... neutron capture therapy [frontiersin.org]

Comprehensive Application Notes and Protocols: Dihydrogen Borate in Boronic Acid Protease Inhibitors

Introduction to Boronic Acid Chemistry and Protease Inhibition

Boronic acids represent a privileged class of compounds in medicinal chemistry that have demonstrated significant utility as protease inhibitors. These compounds contain a boron atom with two hydroxyl groups, often represented as -B(OH)₂, which can exist in equilibrium with the corresponding dihydrogen borate form under physiological conditions. The unique Lewis acidic property of the boron atom enables it to accept electron pairs from nucleophilic residues in enzyme active sites, particularly serine and threonine proteases. This molecular recognition capability has been exploited in the development of several clinically approved drugs, including bortezomib, ixazomib (for multiple myeloma), and vaborbactam (a β-lactamase inhibitor) [1] [2].

The protease inhibition mechanism of boronic acids relies on their ability to form reversible covalent adducts with the catalytic nucleophile (serine or threonine) in protease active sites. This interaction mimics the tetrahedral transition state that occurs during peptide bond hydrolysis, allowing these compounds to function as potent enzyme inhibitors. The boron atom forms a dative bond with the oxygen of the catalytic residue, creating a stable but reversible enzyme-inhibitor complex that effectively blocks protease activity [2]. This mechanism has been validated through high-resolution crystal structures of various boronic acid inhibitors bound to their target proteases, providing molecular-level insights for rational drug design [3] [2].

Chemical Basis and Mechanism of Action

Structural Properties and Reactivity

Boronic acids exhibit unique physicochemical properties that underlie their biological activity. The boron atom in these compounds has an empty p-orbital, making it Lewis acidic with pKa values typically ranging from 4-10, depending on the substituents attached to boron. At physiological pH, boronic acids exist in an equilibrium between the neutral trigonal planar form and the anionic tetrahedral borate form. This balance is crucial for their mechanism of protease inhibition, as the tetrahedral form closely resembles the transition state of peptide bond hydrolysis [1]. The electronic characteristics of substituents significantly influence the acidity and reactivity of boronic acids; electron-withdrawing groups decrease pKa while electron-donating groups increase it [1].

Table 1: Physicochemical Properties of Boronic Acids Relevant to Protease Inhibition

| Property | Characteristics | Biological Significance |

|---|---|---|

| Lewis Acidity | pKa range 4-10 | Enables nucleophilic interactions with active site residues |

| Structural Equilibrium | Trigonal vs. tetrahedral forms | Mimics tetrahedral transition state of proteolysis |

| Boron Coordination | Can form up to four bonds | Allows covalent adduct formation with catalytic nucleophiles |

| pH Sensitivity | Ionization state varies with pH | Impacts membrane permeability and tissue distribution |

| Hydrolytic Stability | Generally stable in aqueous solutions | Suitable for pharmaceutical development |

Molecular Mechanism of Protease Inhibition

The inhibition of proteases by boronic acids involves a multi-step mechanism that begins with the reversible formation of a Michaelis complex between the inhibitor and enzyme active site. This is followed by a nucleophilic attack by the catalytic serine or threonine residue on the boron atom, resulting in the formation of a tetrahedral adduct that mimics the transition state of substrate hydrolysis. This tetrahedral intermediate is stabilized by hydrogen bonding interactions with the oxyanion hole of the protease, significantly enhancing binding affinity [2]. In the case of serine β-lactamases, boronic acid inhibitors mimic the deacylation transition state of β-lactam hydrolysis by replacing the deacylating water molecule, thereby preventing catalyst turnover [2].

The binding specificity of boronic acid inhibitors is determined by the substituents attached to the boron moiety, which interact with various sub-sites within the protease active site. For example, in the proteasome inhibitors bortezomib and ixazomib, the dipeptide-like structure enables specific recognition by the proteasome's active sites, while in HIV-1 protease inhibitors, the boronic acid group interacts with the catalytic aspartate residues [3] [4]. The formation of the enzyme-inhibitor complex is typically reversible, which differentiates boronic acids from irreversible protease inhibitors and may contribute to more favorable pharmacological profiles [1] [2].

Figure 1: Mechanism of Protease Inhibition by Boronic Acids

Experimental Methods for Studying Boronic Acid Protease Inhibitors

Biochemical and Biophysical Characterization Techniques

The study of boronic acid protease inhibitors employs a range of biochemical and biophysical techniques to elucidate inhibition mechanisms and characterize enzyme-inhibitor interactions. Enzyme kinetic studies using spectrophotometric or fluorometric assays provide quantitative data on inhibition potency (Ki, IC50), mechanism, and specificity. X-ray crystallography has been particularly instrumental in visualizing the precise molecular interactions between boronic acids and protease active sites, with numerous high-resolution structures (1.0-1.3 Å) revealing how these inhibitors mimic transition states [2]. Isothermal titration calorimetry (ITC) offers insights into the thermodynamic parameters of binding, while nuclear magnetic resonance (NMR) spectroscopy can probe structural dynamics and solution-state interactions [3] [2].